2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Description
Chemical Structure:
The compound 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS: 2138541-31-6) consists of a pyrrolo[3,2-b]pyridine core substituted with a fluorine atom at position 6 and an ethylamine side chain at position 2. The dihydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₂Cl₂FN₃, with a molecular weight of 252.1161 g/mol .
Properties
Molecular Formula |
C9H12Cl2FN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8;;/h3-5,12H,1-2,11H2;2*1H |
InChI Key |
YDZRDCHRBJTWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2CCN)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| IUPAC Name | 2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine dihydrochloride |
| Molecular Formula | C9H11FN3 · 2HCl |
| Molecular Weight | ~252.1 g/mol (including dihydrochloride salt) |
| CAS Number | Not explicitly available, related compounds CAS: 2089255-12-7 (hydrochloride salt of similar compound) |
| Structural Features | Pyrrolo[3,2-b]pyridine core with fluorine at 6-position, ethanamine side chain at 3-position, dihydrochloride salt form |
| Solubility | Not specified in sources; typically soluble in polar solvents due to amine salt form |
Preparation Methods
Detailed Synthetic Steps
Formation of the Pyrrolo[3,2-b]pyridine Core
- Starting from a 6-bromo-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine derivative, a palladium-catalyzed cross-coupling with 4-fluorobenzylzinc chloride in a mixed solvent system (THF and 1-methyl-2-pyrrolidinone) at room temperature yields a fluorobenzyl-substituted intermediate. This step uses (1,3-diisopropylimidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichloride as the catalyst and lithium bromide as an additive to enhance reaction efficiency.
Introduction of the Ethanamine Side Chain
- Lithiation of the bromo-substituted pyrrolopyridine at low temperature (-78 °C) with n-butyllithium, followed by reaction with an appropriate aldehyde (e.g., 2-methoxy-4-fluorobenzaldehyde), forms a hydroxy-methyl intermediate.
- Subsequent conversion of the hydroxy-methyl to methyl or other substituted derivatives is achieved by treatment with sodium iodide and chlorotrimethylsilane in acetonitrile at elevated temperature (60 °C).
Final Conversion to Ethanamine and Salt Formation
- The ethanamine side chain is introduced by reductive amination or nucleophilic substitution on the intermediate.
- The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the stable dihydrochloride form of 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Pd-catalyzed cross-coupling | 6-bromo pyrrolopyridine + 4-fluorobenzylzinc chloride, Pd catalyst, LiBr, THF/1-methyl-2-pyrrolidinone, 20 °C, 3 h | Fluorobenzyl-substituted pyrrolopyridine |
| 2 | Lithiation and nucleophilic addition | n-BuLi (-78 °C), then 2-methoxy-4-fluorobenzaldehyde, THF | Hydroxy-methyl intermediate |
| 3 | Conversion to methyl derivative | NaI, chlorotrimethylsilane, acetonitrile, 60 °C, 6 h | Methyl-substituted pyrrolopyridine |
| 4 | Amination and salt formation | Reductive amination or substitution, then HCl treatment | 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride |
Analytical and Purification Techniques
- Purification of intermediates and final product is typically performed by chromatographic methods such as silica gel column chromatography or reverse phase chromatography using methanol-water gradients.
- Structural confirmation is achieved by LC-MS, ^1H NMR, and other spectroscopic techniques.
- The final dihydrochloride salt is isolated as a solid with high purity, suitable for research applications.
Research Findings and Optimization Notes
- The fluorine atom at the 6-position enhances the compound's chemical stability and biological activity, likely due to electronic effects and increased lipophilicity.
- Continuous flow reactors and rigorous quality control can improve yield and purity for industrial-scale synthesis.
- Modifications in the cross-coupling catalyst system and lithiation conditions have been reported to optimize reaction efficiency and minimize side products.
- The dihydrochloride salt form improves solubility and handling safety compared to the free base.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core synthesis | Pd-catalyzed cross-coupling of 6-bromo pyrrolopyridine with fluorobenzyl zinc reagent |
| Lithiation temperature | -78 °C |
| Key reagents | n-Butyllithium, 2-methoxy-4-fluorobenzaldehyde, NaI, chlorotrimethylsilane |
| Solvents | THF, 1-methyl-2-pyrrolidinone, acetonitrile |
| Catalyst | (1,3-diisopropylimidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichloride |
| Reaction times | 3 h for cross-coupling, 1 h for lithiation addition, 6 h for methylation step |
| Purification methods | Column chromatography (silica gel or reverse phase) |
| Final salt formation | Treatment with HCl to obtain dihydrochloride salt |
| Analytical confirmation | LC-MS, ^1H NMR |
Chemical Reactions Analysis
Types of Reactions
2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Key Properties :
- SMILES : FC1=CC2=C(C=C1)N=CC=C2CCN.Cl.Cl
- Appearance : Typically supplied as a powder .
- Storage : Stable at room temperature .
The compound is compared to structurally analogous pyrrolopyridine derivatives with variations in substituents, ring junction isomers, and counterion salts.
Table 1: Structural and Functional Comparison
Key Insights :
Methyl groups (e.g., 5-Me in ) increase lipophilicity, which may improve membrane permeability but reduce solubility .
Ring Junction Isomerism :
- Pyrrolo[3,2-b]pyridine (target compound) and pyrrolo[2,3-b]pyridine () differ in nitrogen positioning, altering electronic distribution and steric interactions. This can significantly impact binding to biological targets (e.g., kinases or receptors) .
Salt Forms: Dihydrochloride salts (target compound, ) generally offer higher aqueous solubility than monohydrochloride salts (), which is critical for bioavailability in drug formulations .
Synthetic Accessibility :
- The target compound’s synthesis involves fluorination at position 6, which may require specialized reagents (e.g., Selectfluor®) compared to methyl-substituted analogs .
- Commercial availability varies: The target compound is priced at $1,179/50 mg (), while analogs like the 5-methyl derivative () may have different cost profiles due to simpler synthesis.
Biological Implications: Fluorinated pyrrolopyridines (e.g., ’s thiazolo-triazolones) often exhibit enhanced selectivity for cancer cells over normal cells, suggesting the target compound’s 6-F substituent could confer similar advantages . Toxicity risks: Fluorine’s strong electron-withdrawing effect may increase reactivity, necessitating careful assessment of off-target effects .
Biological Activity
2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS No. 2138541-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂Cl₂FN₃ |
| Molecular Weight | 252 Da |
| LogP | 0.8 |
| Polar Surface Area | 55 Å |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
These properties suggest that the compound is relatively hydrophilic, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound often interact with various receptors and enzymes. Specifically, studies have shown that derivatives of pyrrolo[3,2-b]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and survival pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[3,2-b]pyridine class. For instance, a study reported that certain derivatives exhibited selective inhibition against cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Antimalarial Activity
Another area of interest is the antimalarial activity of related compounds. Research indicated that certain pyrrole-based derivatives showed potent inhibition against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), with IC50 values below 0.03 μM. This selectivity for malarial enzymes over human counterparts suggests a promising therapeutic profile for malaria treatment .
Case Studies
Case Study 1: Anticancer Effects
In a study involving various pyrrolo[3,2-b]pyridine derivatives, one compound demonstrated an IC50 value of approximately 50 nM against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited significant increases in early and late apoptotic markers compared to controls.
Case Study 2: Antimicrobial Screening
A screening assay using Escherichia coli and Staphylococcus aureus revealed that a derivative of this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests a broad-spectrum antimicrobial potential worth further investigation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield?
- The synthesis typically involves coupling pyrrolo[3,2-b]pyridine derivatives with ethylamine precursors under acidic conditions. A common approach includes halogenation at the 6-position of the pyrrolopyridine core, followed by nucleophilic substitution with an ethylamine group . Optimization may involve adjusting pH, temperature, and catalysts (e.g., palladium for cross-coupling). Purification often requires ion-exchange chromatography due to the hydrochloride salt form .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are recommended?
- Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₉H₁₂Cl₂FN₃) and ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C6, ethylamine at C3). The SMILES string
Cl.Cl .NCCC1=CNC2=C1C(=CC=N2)Fprovides a reference for computational validation . Purity assessment via HPLC (≥95%) is critical for biological studies .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- The dihydrochloride salt form enhances water solubility but may degrade under prolonged exposure to light or humidity. Store at −20°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Stability tests using TGA/DSC can identify thermal degradation thresholds .
Advanced Research Questions
Q. How does the 6-fluoro substitution influence the compound’s binding affinity in enzyme inhibition assays?
- The fluorine atom at C6 increases electronegativity, potentially enhancing hydrogen bonding with target enzymes (e.g., kinases or GPCRs). Comparative studies with non-fluorinated analogs (e.g., 6-methyl or 6-chloro derivatives) can isolate electronic effects . Molecular docking simulations using the pyrrolopyridine scaffold may predict binding modes .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Discrepancies may arise from assay sensitivity (e.g., cell permeability of the hydrochloride salt vs. freebase). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods (SPR for binding affinity, cellular thermal shift assays for target engagement) . Adjust buffer pH to account for salt dissociation in vitro .
Q. How can researchers design SAR studies to explore modifications at the pyrrolopyridine core?
- Focus on substituent variations at C3 (ethylamine) and C6 (fluoro). Synthesize analogs with methyl, chloro, or trifluoromethyl groups at C6 and compare potency. For C3, explore branched amines or heterocyclic replacements (e.g., piperidine) to assess steric and electronic contributions . Use QSAR models to prioritize candidates .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Scale-up often faces issues with byproduct formation (e.g., diastereomers or dimerization). Optimize reaction stoichiometry and employ flow chemistry for better control. Purification via preparative HPLC or recrystallization in ethanol/water mixtures improves yield . Monitor intermediates via LC-MS to ensure batch consistency .
Methodological Notes
- Data Interpretation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry .
- Contradiction Management : Use meta-analysis frameworks to harmonize data from disparate sources (e.g., PubChem vs. proprietary assays) .
- Safety : Handle hydrochloride salts in fume hoods due to potential HCl vapor release during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
